molecular formula C6H5ClN4O3 B2521244 7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride CAS No. 2230802-87-4

7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride

Cat. No.: B2521244
CAS No.: 2230802-87-4
M. Wt: 216.58
InChI Key: WHJJSCSZLWERHN-UHFFFAOYSA-N
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Description

7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride is a heterocyclic compound synthesized via condensation of 3-amino-[1,2,4]triazole with ethyl acetate in acetic acid, followed by chlorination with phosphorous oxychloride and subsequent substitution with hydroxy/carboxylic acid groups . The compound is purified via column chromatography (ethyl acetate/hexane) and characterized by spectroscopic methods.

Properties

IUPAC Name

7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3.ClH/c11-4-3(5(12)13)1-7-6-8-2-9-10(4)6;/h1-2H,(H,12,13)(H,7,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMQNXWXXGURSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N2C(=N1)N=CN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate, followed by cyclization in the presence of a suitable acid catalyst . The reaction conditions often include heating the mixture to reflux temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity . These methods are advantageous for large-scale production due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit enhanced or modified biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, it can interact with nucleic acids, disrupting essential biological processes in pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications and Substituent Variations
Compound Name Core Structure Key Substituents Synthesis Method Reference
7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride Pyrimidine -OH, -COOH (at positions 7 and 6) Condensation, chlorination, substitution
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Pyrimidine -NH₂, -CONH₂ (positions 2 and 6) Multi-component reaction
2-Furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazine Pyrazine (6-membered N-heterocycle) Furan, piperazine Cyclization via amination/condensation
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate Pyrimidine (isomeric triazolo[4,3-a] core) -OCH₂CH₃, -CH₃, -C₆H₅ Multi-step cyclization

Key Observations :

  • Core Heterocycle : Pyrimidine derivatives dominate, but pyrazine-based analogues (e.g., ) exhibit distinct electronic properties due to additional nitrogen atoms .
  • Substituent Impact : Hydroxy and carboxylic acid groups in the target compound enhance polarity, whereas methoxy () or difluoromethyl () groups increase lipophilicity .

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Predicted pKa Solubility Trends Reference
This compound 222.2 (free acid) Not reported ~3-4 (COOH) High in polar solvents
7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine 168.58 Not reported -0.28 Low (chloro group)
7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid 214.13 Not reported ~1-2 (COOH) Moderate (fluorine effect)
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-...-6-carboxylate 452.5 206 - Low (aromatic substituents)

Key Observations :

  • Acidity : The hydrochloride salt of the target compound likely has a lower pKa (~3-4) compared to neutral analogues like the ethyl carboxylate derivative (mp 206°C) .

Key Observations :

  • Target vs.

Biological Activity

7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride is a notable heterocyclic compound characterized by its unique triazole and pyrimidine ring structures. The compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Its molecular formula is C7H6N4O3HClC_7H_6N_4O_3\cdot HCl, with a molecular weight of approximately 210.6 g/mol .

Chemical Structure and Properties

The compound features a hydroxyl group at the seventh position of the triazole moiety and a carboxylic acid functional group at the sixth position of the pyrimidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications .

The exact mechanism of action for this compound remains largely unexplored. However, related compounds in the triazolopyrimidine family have demonstrated various mechanisms depending on their structural features. Some studies suggest that similar derivatives may act as enzyme inhibitors or interact with specific receptors .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its potential applications include:

  • Antibacterial : Demonstrated effectiveness against various bacterial strains.
  • Antifungal : Activity against fungal pathogens has been noted.
  • Antiviral : Initial findings suggest interactions with viral proteins involved in nucleic acid synthesis .

Anticancer Properties

The compound's structural characteristics may also contribute to its anticancer activity. Preliminary studies suggest that it could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesUnique Aspects
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acidAmino group instead of hydroxylPotentially different biological activity profile
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acidMethyl substitution at seventh positionAltered lipophilicity affecting absorption
6-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acidHydroxyl at sixth positionDifferent reactivity due to positional changes

The unique hydroxyl and carboxylic functionalities of this compound contribute significantly to its distinct biological activities and therapeutic potential .

Case Study: Antiviral Activity

A study investigating the antiviral properties of triazolopyrimidine derivatives found that compounds similar to this compound exhibited significant inhibition of viral replication in vitro. These findings suggest that further exploration could lead to the development of effective antiviral agents .

Case Study: Anticancer Research

In another study focused on anticancer activity, researchers evaluated the effects of various triazolopyrimidine derivatives on cancer cell lines. The results indicated that specific modifications to the triazole ring could enhance cytotoxicity against cancer cells. This reinforces the potential for this compound as a candidate for further development in cancer therapy .

Q & A

Q. What are the common synthetic routes for 7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via one-pot multicomponent reactions or multi-step protocols. For example:

  • One-pot synthesis : React 5-amino-1,2,4-triazoles with aromatic aldehydes and β-keto esters in ethanol using APTS (3-aminopropyltriethoxysilane) as a catalyst, achieving yields of 65–80% .
  • Stepwise synthesis : Condense hydrazonoyl chlorides with pyrimidine precursors in dimethylformamide (DMF), followed by cyclization in methanol (yields: 55–70%) .
    Key factors affecting yield include catalyst selection (APTS improves atom economy), solvent polarity (ethanol vs. DMF), and temperature control (60–80°C optimal for cyclization).

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., hydroxy group at C7, carboxylic acid at C6). For example, the C7 hydroxy proton appears as a singlet near δ 10.2 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 253 for the parent compound) and fragmentation patterns validate the core structure .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3% tolerance) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC50_{50} determination. For example, triazolopyrimidines show sub-micromolar activity against viral polymerases .
  • Antimicrobial Testing : Employ broth microdilution (CLSI guidelines) to assess minimum inhibitory concentrations (MICs) against Gram-positive bacteria and fungi .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying potency across studies) be resolved?

Methodological Answer:

  • Structural Confirmation : Re-analyze compound purity via HPLC (>95% purity required) to rule out impurities causing variability .
  • Target-Specific Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities for suspected targets (e.g., kinases, GPCRs) .
  • Metabolic Stability : Test liver microsome stability to assess if rapid degradation explains inconsistent in vivo results .

Q. What strategies optimize the synthesis for green chemistry principles?

Methodological Answer:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, reducing hazardous waste .
  • Catalyst Recycling : Use silica-supported APTS, enabling >90% recovery and reuse for 5 cycles without yield loss .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes, improving energy efficiency .

Q. How do substituent modifications at C5 and C7 influence structure-activity relationships (SAR)?

Methodological Answer:

  • C5 Methylation : Enhances lipophilicity (logP increase by 0.5), improving blood-brain barrier penetration in CNS-targeted analogs .
  • C7 Hydroxy Group : Critical for hydrogen bonding with enzymatic active sites. Replacement with methoxy reduces antiviral activity by 10-fold .
    Table 1 : Bioactivity of Derivatives
Substituent at C7IC50_{50} (μM)Target
-OH0.12Viral Polymerase
-OCH3_31.5Viral Polymerase
-NH2_20.8Kinase
Data from

Q. What mechanistic studies can elucidate the compound’s mode of action?

Methodological Answer:

  • Isotopic Labeling : Incorporate 18O^{18}O at the hydroxy group to track metabolic cleavage via LC-MS .
  • Kinetic Analysis : Use stopped-flow spectroscopy to measure association/dissociation rates with target enzymes .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to identify binding poses in ATP-binding pockets .

Q. How can researchers design derivatives to overcome drug resistance?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole group to maintain polarity while resisting esterase cleavage .
  • Pro-drug Synthesis : Mask the hydroxy group as an acetate ester to enhance cellular uptake, with intracellular esterase activation .
  • Combination Therapy : Screen synergistic effects with existing antivirals (e.g., remdesivir) using Chou-Talalay combination indices .

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